2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole
Description
Properties
IUPAC Name |
[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRNYXTOFNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxymethyl group in 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzimidazole derivatives with varied functional groups.
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key structural and physical properties of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole with similar benzimidazole derivatives:
Key Observations :
- Lipophilicity : The trifluoromethoxy group (-OCF$3$) is more lipophilic than methoxy (-OCH$3$) or halogens (-Cl, -F), which may enhance membrane penetration .
- Steric Effects: Bulky substituents (e.g., phenoxymethyl in ) reduce conformational flexibility, whereas smaller groups (e.g., -NH$_2$ in ) favor target binding.
Antifungal and Antimicrobial Activity
- 2-Mercapto-5-methoxybenzimidazole () exhibits fungicidal activity against Macrophomina, Rhizoctonia, and Fusarium species due to the thiol group’s nucleophilic reactivity .
- 5-Nitro/methoxy-2-(p-chlorophenyl)benzimidazoles () show broad-spectrum antimicrobial activity, with MIC values comparable to ampicillin and fluconazole .
Immunosuppressive and Antihistamine Activity
- Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate () demonstrates antihistamine and immunosuppressive effects, attributed to the trifluoromethoxy group’s electron-withdrawing properties enhancing receptor binding .
Metabolic Stability
- Halogenated analogs like 5-Chloro-4-fluoro-2-(trifluoromethyl)benzimidazole () exhibit improved metabolic stability due to reduced oxidative degradation .
Biological Activity
Overview
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole is a compound belonging to the benzimidazole family, characterized by its unique structural features that enhance its biological activity. The presence of hydroxymethyl and trifluoromethoxy groups contributes to its potential as a therapeutic agent in various medical applications, including antimicrobial, antiviral, and anticancer activities.
The compound's chemical structure is defined by the following formula:
- Molecular Formula : CHFNO
- CAS Number : 919054-04-9
These functional groups allow for increased reactivity and interaction with biological targets, making it a valuable candidate for further research.
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole involves its interaction with specific enzymes or receptors. The functional groups enable the formation of hydrogen bonds and hydrophobic interactions, which can modulate the activity of target molecules. This modulation may lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The specific antimicrobial efficacy of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole remains to be fully characterized but is anticipated to follow similar trends observed in other derivatives .
Anticancer Activity
Benzimidazole derivatives are widely recognized for their anticancer properties. In particular, compounds with trifluoromethoxy groups have shown enhanced potency against cancer cell lines. For instance, related benzimidazole compounds have demonstrated IC values in the micromolar range against various tumor cell lines, indicating their potential as chemotherapeutic agents . The specific anticancer activity of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole has not been extensively documented but is expected to be promising based on its structural similarities to other active compounds.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. Studies on similar benzimidazole derivatives indicate their ability to inhibit key enzymes involved in cellular processes, such as nucleoside transporters and kinases. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of benzimidazole derivatives:
- Anticancer Study : A study demonstrated that a related benzimidazole compound exhibited significant cytotoxicity against U87 glioblastoma cell lines with an IC value of 45.2 μM. This suggests that modifications similar to those found in 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole could yield comparable results .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of benzimidazole derivatives against S. aureus with an MIC value as low as 0.015 mg/mL, indicating strong antibacterial properties that could be relevant for 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole.
Comparative Analysis
The biological activity of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can be compared with other benzimidazole derivatives:
| Compound | Anticancer Activity (IC) | Antimicrobial Efficacy (MIC) |
|---|---|---|
| 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole | TBD | TBD |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 μM | - |
| Benzimidazole Derivative A | <0.5 μM | 0.015 mg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted benzimidazole precursors. For example, coupling reactions with trifluoromethoxy-containing aryl halides under catalytic conditions (e.g., Cu(I)/TMEDA systems) are effective . Purity is validated using melting point analysis, IR spectroscopy (to confirm functional groups like -OH and CF₃O), and NMR (¹H/¹³C) to verify structural integrity . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Avoid contact with strong oxidizers (e.g., peroxides, chlorates) and halogens due to incompatibility risks . Use nitrile gloves and Tyvek® suits for PPE, and store in airtight, light-protected glass containers at room temperature. Local exhaust ventilation is mandatory to minimize inhalation of dust/steam .
Q. How can researchers confirm the absence of common synthetic byproducts?
- Methodological Answer : Byproducts like unreacted trifluoromethoxy precursors or hydroxylated derivatives are detected via HPLC with a C18 column (methanol/water mobile phase) and monitored at 254 nm. Mass spectrometry (ESI-MS) further identifies low-abundance impurities .
Advanced Research Questions
Q. What computational strategies predict the compound’s biological activity and binding mechanisms?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using protein targets (e.g., α-glucosidase) can predict binding affinities. For example, trifluoromethoxy and hydroxymethyl groups show hydrogen bonding with active-site residues, as demonstrated in analogous benzimidazole-docking studies . MD simulations (50 ns) assess stability of ligand-protein complexes .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
- Methodological Answer : Introduce substituents (e.g., halogens, alkyl groups) at the benzimidazole 4/5-positions via Suzuki-Miyaura cross-coupling. LogP values (measured via shake-flask method) correlate with trifluoromethoxy’s hydrophobicity, while Hammett constants predict electronic effects on reactivity . Thermostability is assessed via TGA/DSC, showing decomposition >250°C .
Q. What experimental designs resolve contradictions in biological activity data?
- Methodological Answer : Use factorial design (e.g., 2³ factorial) to isolate variables like concentration, pH, and incubation time. For example, discrepancies in antimicrobial assays may arise from solvent polarity (DMSO vs. ethanol) or ATP-binding site mutations. Replicate studies with in vitro cytotoxicity controls (e.g., MTT assay on HEK293 cells) validate specificity .
Q. How can catalytic systems be optimized for scalable synthesis?
- Methodological Answer : Compare Cu(I)/TMEDA vs. Pd(PPh₃)₄ catalysts in cross-coupling reactions. Kinetic studies (GC-MS monitoring) reveal Cu systems favor aryl bromides (TOF = 12 h⁻¹), while Pd catalysts improve yields for aryl chlorides but require ligand optimization (e.g., BINAP) to reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
